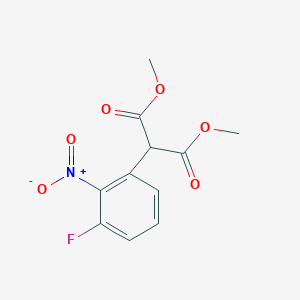
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Übersicht
Beschreibung
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a chemical compound that can be synthesized from aromatic nitro compounds using dimethyl malonate as a one-carbon source. The significance of this compound lies in its ability to introduce carbon substituents with various functional groups onto aromatic nitro compounds. The decarboxylation of ester groups originating from dimethyl malonate is a key step in this process .
Synthesis Analysis
The synthesis of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate involves the use of dimethyl malonate as a carbon source to introduce substituents onto aromatic nitro compounds. This method is noteworthy because it allows for the decarboxylation of both ester groups from the dimethyl malonate, which is a crucial aspect of the synthesis .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, the structure can be inferred from the synthesis process. The compound likely contains a malonate ester linked to a 3-fluoro-2-nitrophenyl group, which is a result of the carbon introduction from dimethyl malonate to the aromatic nitro compound .
Chemical Reactions Analysis
The chemical reactions involving dimethyl malonate derivatives, such as the electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates to produce dimethyl 2-aroylcyclopropane-1,1-dicarboxylates, indicate that dimethyl malonate compounds can undergo cyclization under anodic conditions. This reaction is facilitated by iodide ions acting as electron carriers and proceeds via a two-electron oxidation process. Although this specific reaction does not directly pertain to dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, it provides insight into the types of reactions that dimethyl malonate derivatives can participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate are not explicitly detailed in the provided papers. However, based on the general properties of similar compounds, it can be assumed that the compound is likely to be a solid at room temperature and may have specific solubility characteristics in organic solvents due to the presence of ester groups. The nitro and fluoro substituents suggest that the compound could exhibit certain reactivity patterns, such as susceptibility to nucleophilic aromatic substitution .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
- Synthesis of Novel Compounds : Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is used in synthesizing novel compounds. For instance, dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate was synthesized, showcasing the chemical's role in creating new molecular structures with potential applications in material science and pharmacology (Jiménez-Cruz et al., 2003).
Reactions and Mechanisms
Intramolecular Reactions : It is involved in intramolecular reactions, such as SNAr (nucleophilic aromatic substitution) and SN2-SNAr reactions. These reactions are foundational in organic synthesis and are used to construct complex molecular frameworks, which have implications in drug development and material science (Bunce et al., 2008).
Formation of Acid Salts : The compound participates in reactions with malonic acid esters and malononitriles to produce brightly colored crystalline triethylammonium salts. Such salts could have potential uses in dye production or as intermediates in other chemical reactions (Gololobov et al., 2011).
- reactions is vital in physical organic chemistry and can influence the development of new catalysts and reaction conditions for organic synthesis (Schroeder et al., 1999).
Synthesis of Complex Molecules
- Phthalocyanines Synthesis : Used in the synthesis of non-peripherally substituted tetra(dihexylmalonate) phthalocyanines. Phthalocyanines have applications in materials science, particularly in the development of organic semiconductors and dye-sensitized solar cells (Korkut et al., 2011).
Eigenschaften
IUPAC Name |
dimethyl 2-(3-fluoro-2-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO6/c1-18-10(14)8(11(15)19-2)6-4-3-5-7(12)9(6)13(16)17/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCUSFTJIEQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647601 | |
| Record name | Dimethyl (3-fluoro-2-nitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate | |
CAS RN |
872141-24-7 | |
| Record name | Dimethyl (3-fluoro-2-nitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

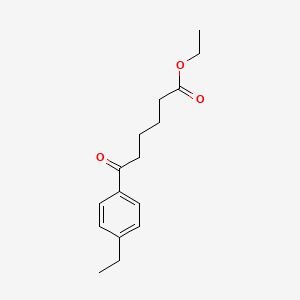
![Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate](/img/structure/B1326224.png)
![Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate](/img/structure/B1326225.png)
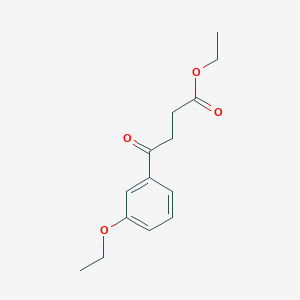
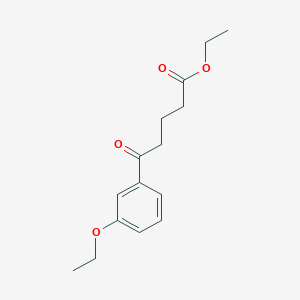
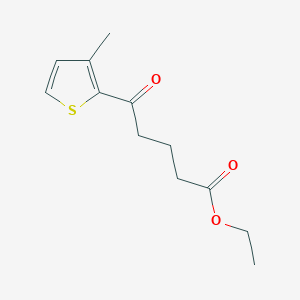
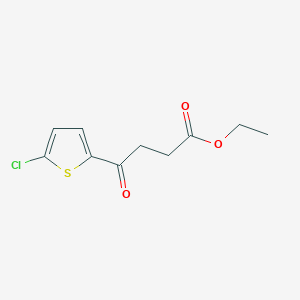
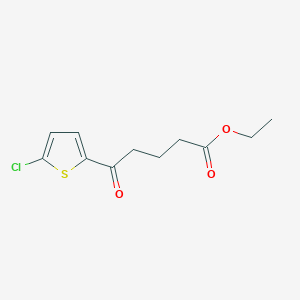
![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)
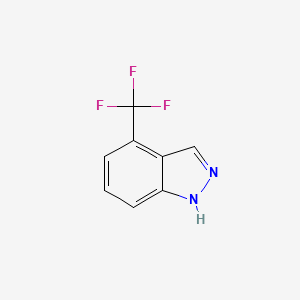
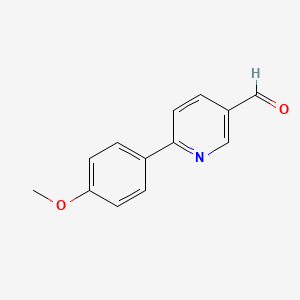
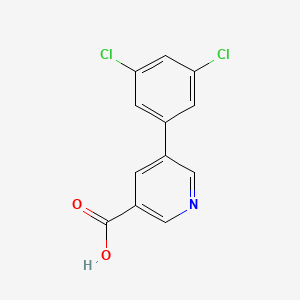
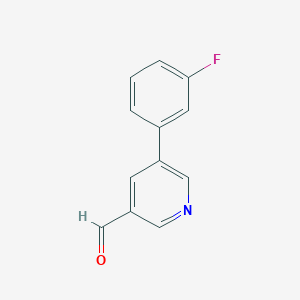
![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)